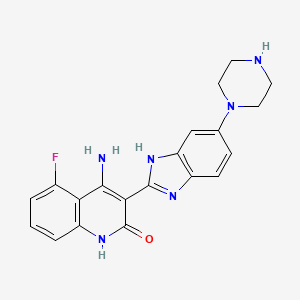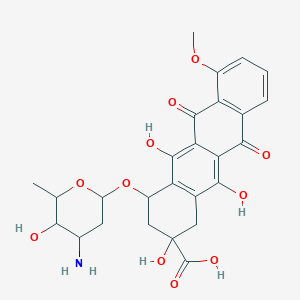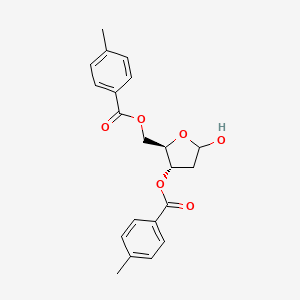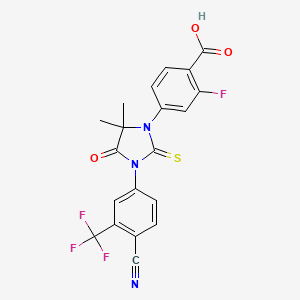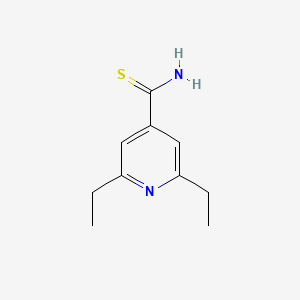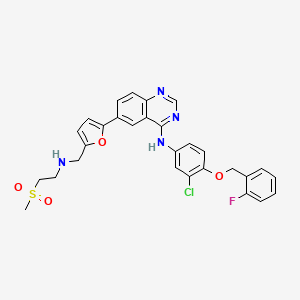
Lapatinib 2-Fluoro Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lapatinib 2-Fluoro Impurity: is a chemical compound related to Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. This impurity is often studied to understand the purity, stability, and potential side effects of the pharmaceutical product. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .
Mechanism of Action
Target of Action
Lapatinib 2-Fluoro Impurity, also known as 3-Desfluoro 2-Fluoro Lapatinib, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .
Mode of Action
This compound acts as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of its targets, HER2 and EGFR, to prevent receptor autophosphorylation upon ligand binding . This inhibits the activation of these receptors, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of HER2 and EGFR by this compound affects two major downstream signaling pathways: the PI3K/AKT/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway . These pathways are involved in cell growth, survival, and differentiation . The disruption of these pathways by this compound can lead to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Lapatinib is orally administered and has variable bioavailability . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly by CYP3A-mediated processes . The elimination half-life of Lapatinib is approximately 24 hours with repeated dosing .
Result of Action
The inhibition of HER2 and EGFR by this compound results in the disruption of cell signaling pathways that regulate cell growth and survival . This leads to the inhibition of tumor growth and enhanced apoptosis . Resistance to lapatinib can occur due to loss-of-function mutations of certain genes, leading to re-activation of the mapk and pi3k pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the drug’s binding affinity . Additionally, the drug’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Lapatinib 2-Fluoro Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-binding site of receptor tyrosine kinases, particularly HER1 and HER2. This binding inhibits the phosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interactions of this compound with these receptors are crucial for its inhibitory effects on tumor cell growth.
Cellular Effects
This compound affects various types of cells, particularly cancer cells that overexpress HER1 and HER2 receptors. By inhibiting these receptors, the compound disrupts cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can influence gene expression and cellular metabolism, further contributing to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of HER1 and HER2 receptors. This binding prevents the phosphorylation of these receptors, thereby inhibiting their kinase activity . As a result, downstream signaling pathways that promote cell growth and survival are blocked. This inhibition leads to reduced tumor cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that the inhibitory effects on cellular function can persist, although the extent of inhibition may decrease over time due to degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4 . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy. The compound is known to accumulate in tissues that overexpress HER1 and HER2 receptors, enhancing its inhibitory effects on tumor cells.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . The compound may also localize to specific compartments or organelles, depending on targeting signals and post-translational modifications. These localizations can affect the activity and function of the compound, contributing to its overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lapatinib 2-Fluoro Impurity involves several synthetic steps. One common method includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3’-fluorobenzyloxy)aniline to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Lapatinib 2-Fluoro Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst
Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated derivatives, which are analyzed for their potential biological activity and stability .
Scientific Research Applications
Lapatinib 2-Fluoro Impurity is extensively used in scientific research, particularly in:
Chemistry: Studying the stability and reactivity of fluorinated compounds.
Biology: Investigating the biological activity of fluorinated derivatives.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Lapatinib and its impurities.
Industry: Quality control and method validation in pharmaceutical manufacturing
Comparison with Similar Compounds
Lapatinib: The parent compound, used in cancer treatment.
Lapatinib 4-Fluoro Analog: Another fluorinated derivative with similar properties.
Lapatinib Deschloro Impurity: A related impurity with a different halogen substitution
Uniqueness: Lapatinib 2-Fluoro Impurity is unique due to its specific fluorine substitution, which can significantly affect its chemical and biological properties. This makes it an important compound for studying the effects of fluorination on drug activity and stability .
Properties
IUPAC Name |
N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNUFCAWIGPSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


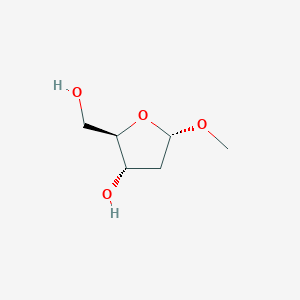
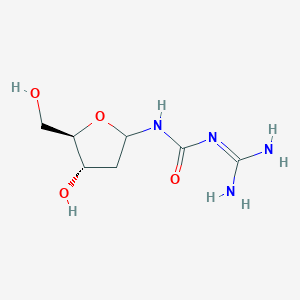
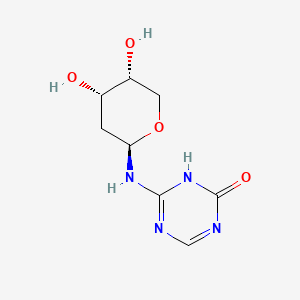
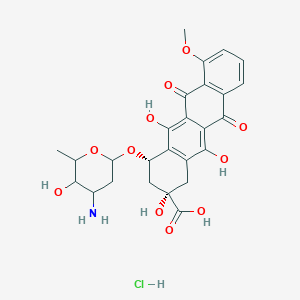
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
